Introduction: The Strategic Importance of a Diaminouracil Intermediate
Introduction: The Strategic Importance of a Diaminouracil Intermediate
An In-depth Technical Guide to 5,6-Diamino-1-methyluracil: Properties, Synthesis, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of 5,6-Diamino-1-methyluracil, a pivotal heterocyclic intermediate in the synthesis of various pharmacologically active compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core chemical properties, structure, synthesis, and reactivity, with a focus on its application as a strategic building block for therapeutic agents.
5,6-Diamino-1-methyluracil (5,6-DAMU) is a substituted pyrimidine that serves as a cornerstone in synthetic organic and medicinal chemistry. Its true value lies in the vicinal diamino functionality at the C5 and C6 positions of the uracil ring. This arrangement provides a reactive scaffold for the construction of fused heterocyclic systems, most notably purines, pteridines, and other pharmacophores of significant interest. While not a therapeutic agent itself, its role as a direct precursor to compounds like theophylline and as a versatile starting material for novel drug candidates makes a thorough understanding of its properties and chemistry essential for innovation in drug discovery. This guide synthesizes field-proven insights and established chemical principles to provide a practical and in-depth resource for laboratory applications.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of 5,6-DAMU are fundamental to its handling, reactivity, and application in synthesis.
Chemical Structure
The molecule consists of a pyrimidine-2,4(1H,3H)-dione (uracil) core, methylated at the N1 position, and substituted with amino groups at the C5 and C6 positions.
Caption: 2D representation of 5,6-Diamino-1-methyluracil.
Core Properties and Identification
A summary of the key physicochemical properties and identifiers for 5,6-DAMU is provided below. These data are critical for material specification, analytical method development, and safety assessments.
| Property | Value | Source(s) |
| IUPAC Name | 5,6-Diamino-1-methylpyrimidine-2,4(1H,3H)-dione | [1][2] |
| CAS Number | 6972-82-3 | [1][2] |
| Molecular Formula | C₅H₈N₄O₂ | [1][2] |
| Molecular Weight | 156.14 g/mol | [1][2] |
| Appearance | White to light yellow or green powder/crystal | [2][3][4] |
| Melting Point | 270°C (literature) | [2][4] |
| Solubility | Sparingly soluble in water and DMSO, slightly soluble in methanol. | [4] |
| pKa (Predicted) | 9.18 ± 0.40 | [4] |
| SMILES | CN1C(=C(C(=O)NC1=O)N)N | [1] |
Spectroscopic and Analytical Characterization
While a comprehensive, publicly available dataset of spectra for 5,6-DAMU is scarce, its expected spectroscopic characteristics can be reliably predicted based on its structure and data from closely related analogues such as 5,6-diamino-1,3-dimethyluracil and N-acetylated derivatives.[5][6][7][8]
-
¹H NMR (DMSO-d₆, predicted): The spectrum is expected to show a singlet for the N1-methyl protons (δ ≈ 3.2-3.4 ppm). The protons of the two amino groups (C5-NH₂ and C6-NH₂) would likely appear as broad singlets, with chemical shifts that are highly dependent on concentration and temperature, but can be anticipated in the range of δ 4.5-6.5 ppm. The N3-H proton would appear as a singlet further downfield (δ ≈ 10.5-11.0 ppm).
-
¹³C NMR (DMSO-d₆, predicted): Carbonyl carbons (C2 and C4) are expected in the δ 150-165 ppm region. The C5 and C6 carbons, bonded to nitrogen, would be found in the δ 85-100 ppm and δ 155-165 ppm regions, respectively. The N1-methyl carbon would appear upfield (δ ≈ 28-30 ppm).
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Key absorption bands would include N-H stretching from the amino groups (3200-3450 cm⁻¹), C=O stretching from the two carbonyl groups (a strong, broad band around 1600-1700 cm⁻¹), C=C and C=N stretching within the ring (1550-1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹).
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 156. Key fragmentation patterns would likely involve the loss of isocyanate (HNCO) or methyl isocyanate (CH₃NCO) fragments.
Synthesis and Purification Protocols
The most prevalent and reliable synthesis of 5,6-DAMU involves the reduction of a 5-nitroso precursor. This common pathway ensures high conversion and yields a product suitable for subsequent high-purity applications.
Synthetic Workflow Overview
The synthesis is a two-step process starting from the commercially available 6-Amino-1-methyluracil.[9]
Caption: General synthetic workflow for 5,6-Diamino-1-methyluracil.
Detailed Experimental Protocol: Reduction via Sodium Dithionite
This protocol is a robust and widely cited method for producing 5,6-DAMU with high yield and purity.[2]
Materials:
-
6-Amino-5-nitroso-1-methyluracil
-
25% Aqueous Ammonia (NH₄OH)
-
Sodium Dithionite (Na₂S₂O₄)
-
Ice water
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 6-Amino-5-nitroso-1-methyluracil (e.g., 11.50 g, 67.6 mmol) in 200 mL of 25% aqueous ammonia. Stir at room temperature (25°C) to ensure complete dissolution.
-
Causality: Aqueous ammonia serves as a basic medium that facilitates the dissolution of the slightly acidic uracil precursor and optimizes the subsequent reduction step.
-
-
Reduction: To the stirred solution, add sodium dithionite (e.g., 41.20 g, 236.6 mmol) portion-wise. An exothermic reaction will occur, causing the temperature to rise.
-
Causality: Sodium dithionite is a powerful and cost-effective reducing agent for converting the nitroso group (-N=O) to an amino group (-NH₂). The excess reagent ensures the reaction goes to completion.
-
-
Controlled Heating: Once the initial exotherm subsides, gently heat the reaction mixture to 60°C and maintain stirring for 1 hour. This ensures the reduction is complete.
-
Crystallization and Isolation: Cool the reaction mixture to room temperature and continue stirring for 6 hours to allow for complete precipitation of the product.
-
Filtration and Washing: Filter the resulting white solid precipitate. Wash the filter cake thoroughly with ice water to remove any residual salts and ammonia.
-
Causality: Washing with ice water minimizes the loss of the product due to solubility while effectively removing inorganic byproducts.
-
-
Drying: Dry the isolated solid under vacuum to yield 5,6-Diamino-1-methyluracil. A typical yield for this procedure is approximately 88%.[2]
Chemical Reactivity and Synthetic Applications
The utility of 5,6-DAMU is defined by its reactivity, particularly its function as a precursor to fused heterocyclic systems.
Traube Purine Synthesis: Access to Xanthine Derivatives
The most significant application of 5,6-DAMU is in the Traube purine synthesis, a classic and efficient method for constructing the purine ring system.[10][11] This reaction involves the condensation of the diaminopyrimidine with a one-carbon electrophile, followed by cyclization and dehydration.
A prime example is the synthesis of Theophylline , a bronchodilator and important pharmaceutical.[12][13]
Caption: Simplified adenosine receptor signaling pathway.
Pyrimidopyrimidines as CDK2 Pathway Inhibitors
Derivatives synthesized from 5,6-DAMU have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). [14]CDK2, in complex with Cyclin E or Cyclin A, is a key driver of the G1/S phase transition in the cell cycle. Inhibiting CDK2 can halt cell cycle progression, making it an attractive strategy for developing anti-proliferative cancer therapies. [14][15][16][17][18]
Caption: Role of CDK2 in the G1/S cell cycle transition.
Safety and Handling
5,6-Diamino-1-methyluracil is classified as an irritant. Standard laboratory safety protocols should be strictly followed. [1][2][15][16]
-
Hazard Statements:
-
H315: Causes skin irritation. [1][2][16] * H319: Causes serious eye irritation. [1][16] * H335: May cause respiratory irritation. [1]* Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection. [15] * Avoid breathing dust. Use in a well-ventilated area. [15] * In case of contact with skin, wash with plenty of soap and water. [3][15] * In case of contact with eyes, rinse cautiously with water for several minutes. [15]* Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere. [1][4]
-
Conclusion
5,6-Diamino-1-methyluracil is a deceptively simple molecule that provides a powerful and versatile platform for synthetic and medicinal chemistry. Its well-established role in the synthesis of xanthines, coupled with its growing application in the development of novel kinase inhibitors and other fused heterocyclic drug candidates, cements its importance in the field. A firm grasp of its chemical properties, synthetic routes, and reactivity is crucial for any researcher aiming to leverage its potential in the design and discovery of next-generation therapeutics.
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